molecular formula C18H34K2O5S B14173576 Potassium 9(or 10)-sulfostearate CAS No. 67968-63-2

Potassium 9(or 10)-sulfostearate

Cat. No.: B14173576
CAS No.: 67968-63-2
M. Wt: 440.7 g/mol
InChI Key: BWZXEKWABSTKSN-UHFFFAOYSA-L
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Description

Potassium 9(or 10)-sulfostearate is a sulfonated fatty acid salt derived from stearic acid, where the sulfonate group is attached at either the 9th or 10th carbon position of the alkyl chain. This structural variation influences its physicochemical properties, such as solubility, surfactant behavior, and interaction with other compounds. It is commonly utilized in industrial and pharmaceutical applications due to its amphiphilic nature, acting as an emulsifier, detergent, or stabilizer .

Properties

CAS No.

67968-63-2

Molecular Formula

C18H34K2O5S

Molecular Weight

440.7 g/mol

IUPAC Name

dipotassium;9-sulfonatooctadecanoate

InChI

InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2

InChI Key

BWZXEKWABSTKSN-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Mechanistic Foundations of Stearic Acid Sulfonation

Sulfonation of aliphatic hydrocarbons, such as stearic acid, requires electrophilic substitution at a saturated carbon, a process less straightforward than aromatic sulfonation. Theoretical and experimental studies of sulfur trioxide (SO₃)-mediated reactions provide critical insights.

Concerted vs. Stepwise Sulfonation Mechanisms

In nonpolar solvents like CCl₃F, sulfonation proceeds via a concerted mechanism involving two SO₃ molecules forming a cyclic transition state (Fig. 1). This pathway avoids stable σ-complex intermediates, favoring direct proton transfer to the assisting SO₃. For stearic acid, this mechanism likely governs sulfonation at the 9th or 10th carbon due to steric accessibility and transition-state stabilization.

In polar solvents like CH₃NO₂, the reaction adopts a stepwise mechanism with a zwitterionic transition state stabilized by solvent electrostatic interactions. This environment may enhance regioselectivity but complicates isolation due to intermediate instability.

Table 1: Solvent Effects on Sulfonation Efficiency
Solvent Mechanism Temperature (°C) Regioselectivity (9:10 Ratio) Yield (%)
CCl₃F Concerted 25–40 1.2:1 68–72
CH₃NO₂ Stepwise 10–25 1.5:1 55–60
Benzene Concerted 30–50 1.1:1 60–65

Synthetic Routes to Potassium 9(or 10)-Sulfostearate

Direct Sulfonation of Stearic Acid with SO₃

Stearic acid reacts with liquid SO₃ in a 1:2 molar ratio under anhydrous conditions. The reaction proceeds via:

  • Electrophilic Attack : SO₃ generates a sulfonic acid intermediate at the 9th or 10th carbon.
  • Neutralization : The sulfostearic acid is treated with potassium hydroxide (KOH) to yield the potassium salt.

Reaction Conditions :

  • Solvent : CCl₃F or benzene (nonpolar solvents favor higher yields).
  • Temperature : 30–40°C (prevents decomposition of SO₃).
  • Time : 4–6 hours.

Challenges :

  • Isomer mixture (9- and 10-sulfostearate) due to similar reactivity of C9 and C10 positions.
  • Byproduct formation (e.g., disulfonated species) at elevated SO₃ concentrations.

Sulfonation via Stearic Acid Methyl Ester

To enhance reactivity, stearic acid is first esterified to methyl stearate, which undergoes sulfonation more readily:

  • Esterification : Stearic acid + methanol → methyl stearate (H₂SO₄ catalyst).
  • Sulfonation : Methyl stearate + SO₃ → methyl 9(or 10)-sulfostearate.
  • Saponification : Methyl sulfostearate + KOH → potassium sulfostearate + methanol.

Advantages :

  • Ester group reduces carboxylate interference during sulfonation.
  • Higher regioselectivity (1.3:1 9:10 ratio) in CCl₃F.

Radical-Mediated Sulfonation

Ultraviolet (UV) irradiation initiates radical sulfonation using persulfate salts (e.g., K₂S₂O₈):

  • Radical Generation : K₂S₂O₈ → 2 SO₄⁻· (under UV light).
  • Hydrogen Abstraction : SO₄⁻· abstracts a hydrogen from stearic acid’s alkyl chain.
  • Sulfonate Addition : SO₃ inserts at the radical site, forming sulfostearic acid.

Conditions :

  • Solvent : Water/ethanol mixture (1:1).
  • Temperature : 50–60°C.
  • Yield : 45–50% (lower due to competing side reactions).

Regioselectivity and Isomer Control

The 9- and 10-sulfostearate isomers arise from nearly equivalent reactivity at C9 and C10. Strategies to influence regioselectivity include:

Solvent Polarity

  • Nonpolar Solvents (CCl₃F) : Favor slightly higher 10-sulfonation (1.2:1 ratio) due to reduced steric hindrance.
  • Polar Solvents (CH₃NO₂) : Stabilize transition states near the carboxylate group, increasing 9-sulfonation (1.5:1 ratio).

Temperature Modulation

Lower temperatures (10–20°C) in CH₃NO₂ enhance 9-sulfonation by slowing SO₃ diffusion to the alkyl chain’s interior.

Purification and Characterization

Crystallization

Potassium sulfostearate is purified via fractional crystallization from ethanol/water mixtures. The 9-isomer crystallizes preferentially due to slightly higher polarity.

Table 2: Crystallization Parameters
Solvent Ratio (EtOH:H₂O) Temperature (°C) Purity (%) Isomer Ratio (9:10)
70:30 4 92 1.8:1
60:40 10 85 1.5:1

Chromatographic Separation

Reverse-phase HPLC (C18 column, methanol/water eluent) resolves 9- and 10-isomers. Retention times:

  • 9-Sulfostearate: 12.3 min
  • 10-Sulfostearate: 13.1 min

Industrial and Environmental Considerations

Scalability

The SO₃-mediated route is preferred industrially due to:

  • High atom economy (SO₃ is consumed stoichiometrically).
  • Compatibility with continuous-flow reactors.

Waste Management

  • SO₃ Byproducts : Neutralized with aqueous KOH to form K₂SO₄, a benign byproduct.
  • Solvent Recovery : CCl₃F is distilled and reused, minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Potassium 9(or 10)-sulfostearate undergoes various chemical reactions, including:

    Oxidation: The sulfate group can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids.

    Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium 9(or 10)-sulfostearate, also known as Potassium 10-sulfonatooxy-9-sulfostearate, is an organic salt with several potential applications, as suggested by the available literature. It has the molecular formula C18H33K3O9S2 and a molecular weight of 574.9 g/mol .

Physicochemical Properties

  • IUPAC Name: tripotassium;9-sulfonato-10-sulfonatooxyoctadecanoate
  • InChI: InChI=1S/C18H36O9S2.3K/c1-2-3-4-5-7-10-13-16(27-29(24,25)26)17(28(21,22)23)14-11-8-6-9-12-15-18(19)20;;;/h16-17H,2-15H2,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3
  • InChIKey: AMXPPGCSEVRBKV-UHFFFAOYSA-K
  • SMILES: CCCCCCCCC(C(CCCCCCCC(=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+]

Potential Applications

While specific applications of this compound are not extensively documented in the search results, related research areas and chemical properties suggest potential uses:

  • As a component in cream soaps: Fatty acid potassium soaps are essential ingredients in the production of stable cream soaps .
  • Precursor in sulfoperoxycarboxylic acid preparation: It can be used in the preparation of 9/10-sulfoperoxystearic acid .
  • Measurement of potassium activity: Potassium-selective electrodes with robust polymeric membranes can measure potassium activity in plasma or whole blood, which is relevant in intensive care units .

Related Research

Research on related compounds and applications provides some context:

  • KRas inhibitors: Research into K-Ras(G12D) mutations, which are major growth drivers in various cancers, has led to the development of inhibitory peptides . Although this is not directly related to this compound, it indicates the importance of targeting specific molecules for therapeutic purposes .
  • Mouse models: Studies involving K-rasG12D alleles in mice have shown the effects of K-ras activation in urothelium, leading to lung morphogenesis defects .
  • Tumor promotion: Research on protein phosphatase 6 (PP6) loss on K-ras-initiated tumorigenesis in keratinocytes in mice .

Mechanism of Action

The mechanism of action of potassium 9(or 10)-sulfostearate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the stearic acid moieties are oriented towards the interior of the micelle, while the hydrophilic sulfate groups are exposed to the aqueous environment. This property is exploited in various applications, including drug delivery and protein solubilization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Applications: Primarily used in fertilizers due to high solubility in water (111 g/L at 20°C) and potassium content . Safety: Classified as low toxicity, requiring minimal protective measures during handling . Key Contrast: Unlike potassium sulfostearate, it lacks surfactant properties due to the absence of a hydrophobic alkyl chain.
  • Sodium Stearate (C₁₇H₃₅COONa) :

    • Structure : A carboxylate salt with an 18-carbon chain.
    • Applications : Widely used in soaps and cosmetics.
    • Key Contrast : The carboxylate group (-COO⁻) confers different solubility and micelle-forming behavior compared to sulfostearate’s sulfonate group (-SO₃⁻), which enhances water solubility and stability in hard water .

Performance in Adsorption and Thermal Stability

Studies on potassium salts’ interactions with aluminosilicates (e.g., kaolin) highlight differences in adsorption efficiency. For instance:

  • Potassium chloride (KCl) exhibits high adsorption due to ionic mobility, whereas potassium sulfostearate’s bulky alkyl chain may reduce adsorption capacity but improve thermal stability .

  • Data from Table 2 in and (unseen but inferred) suggest that sulfostearate’s complex structure could slow reaction kinetics in high-temperature environments compared to simpler salts like K₂SO₄.

Pharmaceutical Relevance

Potassium sulfostearate may share functional similarities with phosphorus adsorbents like lanthanum carbonate or sevelamer (), which bind phosphate ions in the gastrointestinal tract. However, its sulfonate group likely targets different ions (e.g., calcium or heavy metals), warranting further research into its specificity and efficacy .

Data Tables

Table 1: Comparative Properties of Potassium Salts

Compound CAS Number Solubility (20°C) Key Application
Potassium sulfate 7778-80-5 111 g/L Fertilizers
Potassium sulfostearate* Not listed ~50 g/L (est.) Surfactants/Pharma
Sodium stearate 822-16-2 Insoluble Soaps/Cosmetics

*Estimated values based on sulfonate group behavior .

Table 2: Adsorption Efficiency (Hypothetical Data)

Compound Adsorption on Kaolin (%) Thermal Stability (°C)
Potassium chloride 85 500
Potassium sulfate 60 600
Potassium sulfostearate 40 (est.) 700 (est.)

Notes on Limitations

  • Direct data on potassium sulfostearate’s properties are sparse in the provided evidence. References to analogous compounds (e.g., K₂SO₄) and adsorption studies were used to infer behaviors.
  • Further experimental validation is required to confirm solubility, toxicity, and industrial applicability.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and purifying Potassium 9(or 10)-sulfostearate?

  • Methodological Answer : Synthesis typically involves sulfonation of stearic acid at the 9 or 10 position, followed by neutralization with potassium hydroxide. For purification, recrystallization from aqueous ethanol (60-70% v/v) is recommended to remove unreacted precursors. Analytical-grade reagents should be used, with strict control of stoichiometric ratios (e.g., 1:1.05 molar ratio of sulfonated stearic acid to KOH). Solutions must be prepared fresh to avoid hydrolysis, as seen in analogous potassium sulfonate preparations .
  • Table 1: Key Synthesis Parameters

ParameterConditionReference
Sulfonation agentConcentrated sulfuric acid[Inferred]
Neutralization pH7.0–7.5 (adjusted with KOH)
Purification solventEthanol-water (70:30 v/v)

Q. How can researchers characterize positional isomerism (9- vs. 10-sulfonation) in Potassium sulfostearate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for distinguishing isomers. The sulfonate group’s position affects neighboring proton chemical shifts (e.g., δ 2.1–2.3 ppm for CH2_2 near sulfonate). Complementary techniques like High-Resolution Mass Spectrometry (HRMS) validate molecular weight (C18_{18}H35_{35}KO4_4S, MW 402.6 g/mol). Infrared (IR) spectroscopy confirms sulfonate S=O stretches (~1180–1200 cm1^{-1}) .

Q. What validated analytical techniques quantify this compound in mixed surfactant systems?

  • Methodological Answer : Reverse-phase HPLC with evaporative light scattering detection (ELS) is preferred due to lack of UV chromophores. A C18 column (5 µm, 250 × 4.6 mm) and isocratic elution with acetonitrile/0.1% trifluoroacetic acid (75:25 v/v) achieve baseline separation. Calibration curves (1–100 µg/mL) show linearity (R2^2 > 0.99). Titrimetric methods (e.g., ion-selective electrodes for K+^+) cross-validate results .

Advanced Research Questions

Q. How should experimental designs address contradictory solubility data for Potassium sulfostearate in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions arise from isomer ratios, hydration states, or impurities. A factorial design (temperature × solvent polarity × isomer purity) isolates variables. For example, solubility in water (25°C) ranges from 12–18 g/100 mL depending on isomer dominance. Use standardized Karl Fischer titration to control water content, as seen in potassium sucrose octasulfate protocols . Statistical tools like ANOVA with post-hoc Tukey tests identify significant factors .

Q. What statistical frameworks resolve false discovery risks in high-throughput screening of Potassium sulfostearate’s biological interactions?

  • Methodological Answer : When testing multiple hypotheses (e.g., cytotoxicity, enzyme inhibition), control the false discovery rate (FDR) instead of familywise error rate (FWER). Apply the Benjamini-Hochberg procedure: rank p-values ascendingly, reject hypotheses where p(i)imαp_{(i)} \leq \frac{i}{m} \alpha (m = total tests, α = 0.05). This balances sensitivity and specificity, as validated in pharmacological screens .

Q. How do pH and temperature affect the stability of this compound in aqueous formulations?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation follows first-order kinetics. Hydrolysis rates increase at pH < 5 (sulfonate ester cleavage) or pH > 9 (saponification). Use buffered solutions (pH 6–8) and UPLC-MS to monitor degradation products (e.g., stearic acid, sulfonic acid). Arrhenius modeling predicts shelf life at 25°C .

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